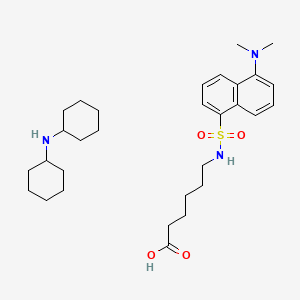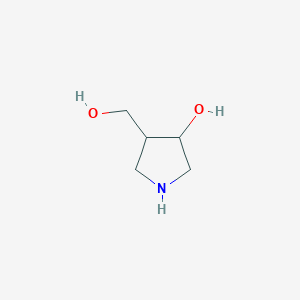
4-(Hydroxymethyl)pyrrolidin-3-ol
概要
説明
4-(Hydroxymethyl)pyrrolidin-3-ol is a heterocyclic organic compound with the molecular formula C5H11NO2. It is a derivative of pyrrolidine, featuring a hydroxymethyl group at the fourth position and a hydroxyl group at the third position.
作用機序
Target of Action
4-(Hydroxymethyl)pyrrolidin-3-ol is a useful intermediate for the synthesis of various bioactive molecules . .
Mode of Action
It’s known that it serves as an intermediate in the synthesis of bioactive molecules
Biochemical Pathways
As an intermediate in the synthesis of various bioactive molecules
生化学分析
Biochemical Properties
4-(Hydroxymethyl)pyrrolidin-3-ol has been used in the synthesis of novel nucleoside analogs, where it bears the nucleobase exploiting a 1-oxoethane-1,2-diyl group This indicates that it can interact with enzymes, proteins, and other biomolecules in biochemical reactions
Cellular Effects
Given its role in the synthesis of bioactive molecules , it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
準備方法
Synthetic Routes and Reaction Conditions
One of the primary methods for synthesizing 4-(Hydroxymethyl)pyrrolidin-3-ol involves a 1,3-dipolar cycloaddition reaction. This reaction utilizes a dipolarophile, such as (E)-3-benzyloxypropenoyl-(2’S)-bornane-10,2-sultam, and an achiral ylide precursor, N-(benzyl)-N-(methoxymethyl)-N-(trimethylsilylmethyl)amine . The reaction proceeds without the need for chromatography, followed by reduction with lithium aluminum hydride (LAH) and catalytic hydrogenation .
Industrial Production Methods
In industrial settings, the synthesis of this compound can be scaled up using the same 1,3-dipolar cycloaddition method. The process involves careful control of reaction conditions to ensure high yield and purity. The diastereomers formed during the reaction can be separated by crystallization, and efficient procedures are developed for subsequent reactions to afford the desired product .
化学反応の分析
Types of Reactions
4-(Hydroxymethyl)pyrrolidin-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The hydroxyl group can be reduced to form a corresponding alkane.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LAH) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acid derivatives.
Reduction: Alkane derivatives.
Substitution: Ethers or esters.
科学的研究の応用
4-(Hydroxymethyl)pyrrolidin-3-ol has several applications in scientific research:
類似化合物との比較
Similar Compounds
4-Hydroxypyrrolidine: Lacks the hydroxymethyl group at the fourth position.
3-Hydroxypyrrolidine: Lacks the hydroxymethyl group at the third position.
4-(Hydroxymethyl)pyrrolidin-2-one: Contains a carbonyl group at the second position instead of a hydroxyl group.
Uniqueness
4-(Hydroxymethyl)pyrrolidin-3-ol is unique due to the presence of both hydroxymethyl and hydroxyl groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile intermediate in the synthesis of various bioactive molecules and enhances its potential in medicinal chemistry .
特性
IUPAC Name |
4-(hydroxymethyl)pyrrolidin-3-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2/c7-3-4-1-6-2-5(4)8/h4-8H,1-3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSQXZHMREYHKOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1)O)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
117.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
765-78-6 | |
| Record name | 4-(hydroxymethyl)pyrrolidin-3-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-Methoxy-2-[(4-phenoxyanilino)methyl]benzenol](/img/structure/B3153683.png)
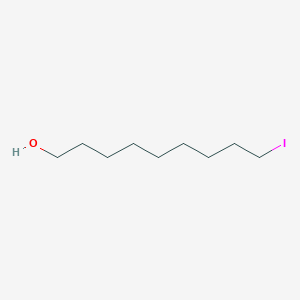
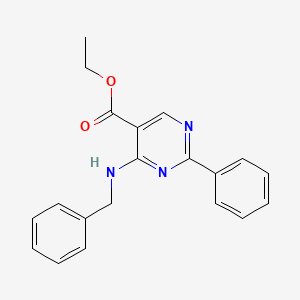
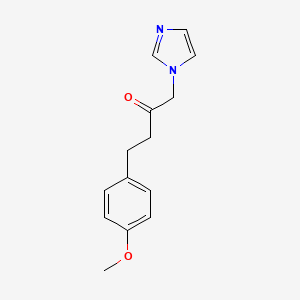

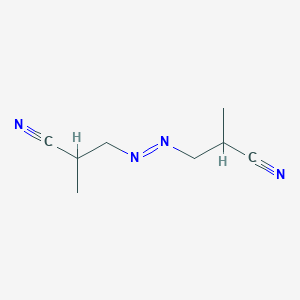
![1,2,3,4,5,6-Hexamethylbicyclo[2.2.0]hexa-2,5-diene](/img/structure/B3153730.png)
![Amino[3-(benzyloxy)phenyl]acetonitrile](/img/structure/B3153733.png)
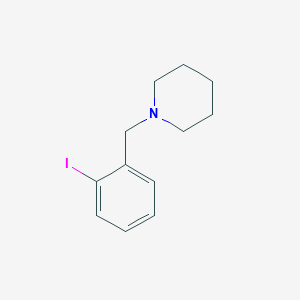

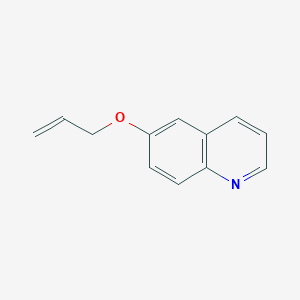
![4-{2-[2-(Trifluoromethyl)phenyl]ethyl}piperidine](/img/structure/B3153772.png)
